![molecular formula C19H25NO3 B12293117 9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)
9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-Oxo-4-aza-androst-1,5-dieno-17-carboxílico es un compuesto sintético con la fórmula molecular C19H25NO3 y un peso molecular de 315,41 g/mol . Este compuesto destaca por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-Oxo-4-aza-androst-1,5-dieno-17-carboxílico implica múltiples pasos, generalmente comenzando con precursores esteroideos. El proceso incluye reacciones de oxidación, reducción y sustitución bajo condiciones controladas. Se utilizan reactivos y catalizadores específicos para facilitar estas transformaciones, asegurando un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. El proceso se monitoriza cuidadosamente para garantizar la coherencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-Oxo-4-aza-androst-1,5-dieno-17-carboxílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: Conversión a estados de oxidación más altos utilizando agentes oxidantes.
Reducción: Reducción de grupos funcionales específicos bajo condiciones controladas.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos catalizadores para facilitar las reacciones de sustitución .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de un estado de oxidación más alto, mientras que la reducción puede producir formas más reducidas del compuesto .
Aplicaciones Científicas De Investigación
El ácido 3-Oxo-4-aza-androst-1,5-dieno-17-carboxílico tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 3-Oxo-4-aza-androst-1,5-dieno-17-carboxílico implica su interacción con objetivos moleculares específicos y vías. Se sabe que inhibe ciertas enzimas involucradas en el metabolismo de los andrógenos, modulando así los niveles de andrógenos en el cuerpo . Esta inhibición puede conducir a diversos efectos terapéuticos, particularmente en afecciones como la hiperplasia prostática benigna y los trastornos relacionados con los andrógenos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-Oxo-4-aza-5α-androst-1-eno-17β-carboxílico: Un intermedio en la síntesis de Finasteride, un inhibidor de la 5α-reductasa.
Ácido 4-aza-5α-androstan-3-ona-17β-carboxílico: Otro compuesto con características estructurales y actividades biológicas similares.
Singularidad
El ácido 3-Oxo-4-aza-androst-1,5-dieno-17-carboxílico es único debido a su configuración estructural específica, que confiere propiedades químicas y biológicas distintas. Su capacidad para inhibir las enzimas del metabolismo de los andrógenos lo diferencia de otros compuestos similares, haciéndolo valioso en aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C19H25NO3 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C19H25NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,8,10-14H,3-5,7,9H2,1-2H3,(H,20,21)(H,22,23) |
Clave InChI |
YUTRZIYCTWYZCF-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(C=CC(=O)N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)
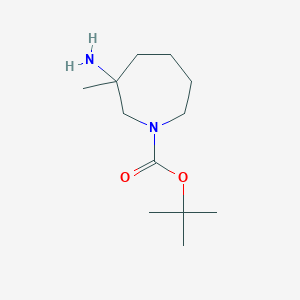
![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)
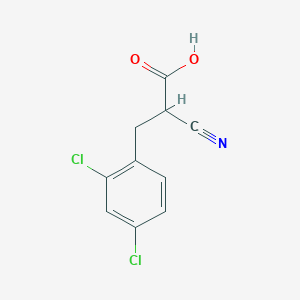
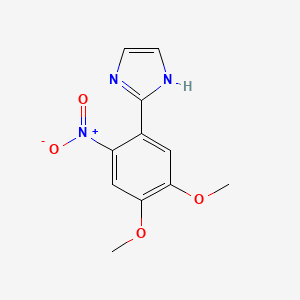
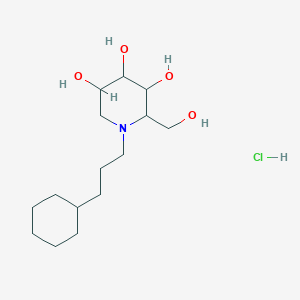
![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)

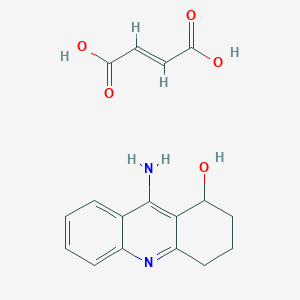

![4-(1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12293133.png)
